

3,5-Dimethoxyisonicotinaldehyde: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3,5-Dimethoxyisonicotinaldehyde

Cat. No.: B1302960

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CAS Number: 204862-70-4

This technical guide provides a comprehensive overview of **3,5-Dimethoxyisonicotinaldehyde**, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from commercially available data and draws parallels from closely related analogues to provide a thorough resource.

Chemical and Physical Properties

3,5-Dimethoxyisonicotinaldehyde, also known as 3,5-dimethoxypyridine-4-carboxaldehyde, is a functionalized aromatic aldehyde. The presence of the pyridine ring and the aldehyde group makes it a versatile building block in organic synthesis. The methoxy groups can influence the electronic properties and reactivity of the molecule.

Property	Value	Source
CAS Number	204862-70-4	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₈ H ₉ NO ₃	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Weight	167.16 g/mol	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Boiling Point	319.6°C	--INVALID-LINK--
Density	1.2±0.1 g/cm ³	--INVALID-LINK--
Flash Point	147.1±26.5 °C	--INVALID-LINK--
Storage Conditions	2-8°C, inert gas atmosphere	--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of **3,5-Dimethoxyisonicotinaldehyde** is not readily available in published literature, a plausible synthetic route can be proposed based on established methods for the formylation of substituted pyridines. The following is a hypothetical, yet chemically sound, protocol.

Proposed Synthesis of **3,5-Dimethoxyisonicotinaldehyde** from 3,5-Dimethoxypyridine

This proposed method involves the ortho-lithiation of 3,5-dimethoxypyridine followed by formylation.

Materials:

- 3,5-Dimethoxypyridine
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous N,N-Dimethylformamide (DMF)

- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas
- Standard glassware for anhydrous reactions

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 3,5-dimethoxypyridine (1 equivalent) dissolved in anhydrous THF under an inert atmosphere.
- **Lithiation:** The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70°C. The reaction mixture is stirred at this temperature for 1-2 hours.
- **Formylation:** Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture at -78°C. The mixture is stirred for an additional 2-3 hours at -78°C, then allowed to warm to room temperature overnight.
- **Quenching and Extraction:** The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with diethyl ether.
- **Drying and Concentration:** The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield **3,5-Dimethoxyisonicotinaldehyde**.

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Based on the chemical functionalities of **3,5-Dimethoxyisonicotinaldehyde** and the known biological activities of similar compounds, several potential applications in drug discovery can be inferred.

As a Synthetic Intermediate: The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including:

- Reductive amination to form substituted aminomethyl-pyridines.
- Wittig and Horner-Wadsworth-Emmons reactions to generate vinyl-pyridines.
- Condensation reactions with active methylene compounds to form chalcone-like structures.
- Oxidation to the corresponding carboxylic acid.
- Reduction to the corresponding alcohol.

These transformations allow for the construction of diverse molecular scaffolds for screening against various biological targets.

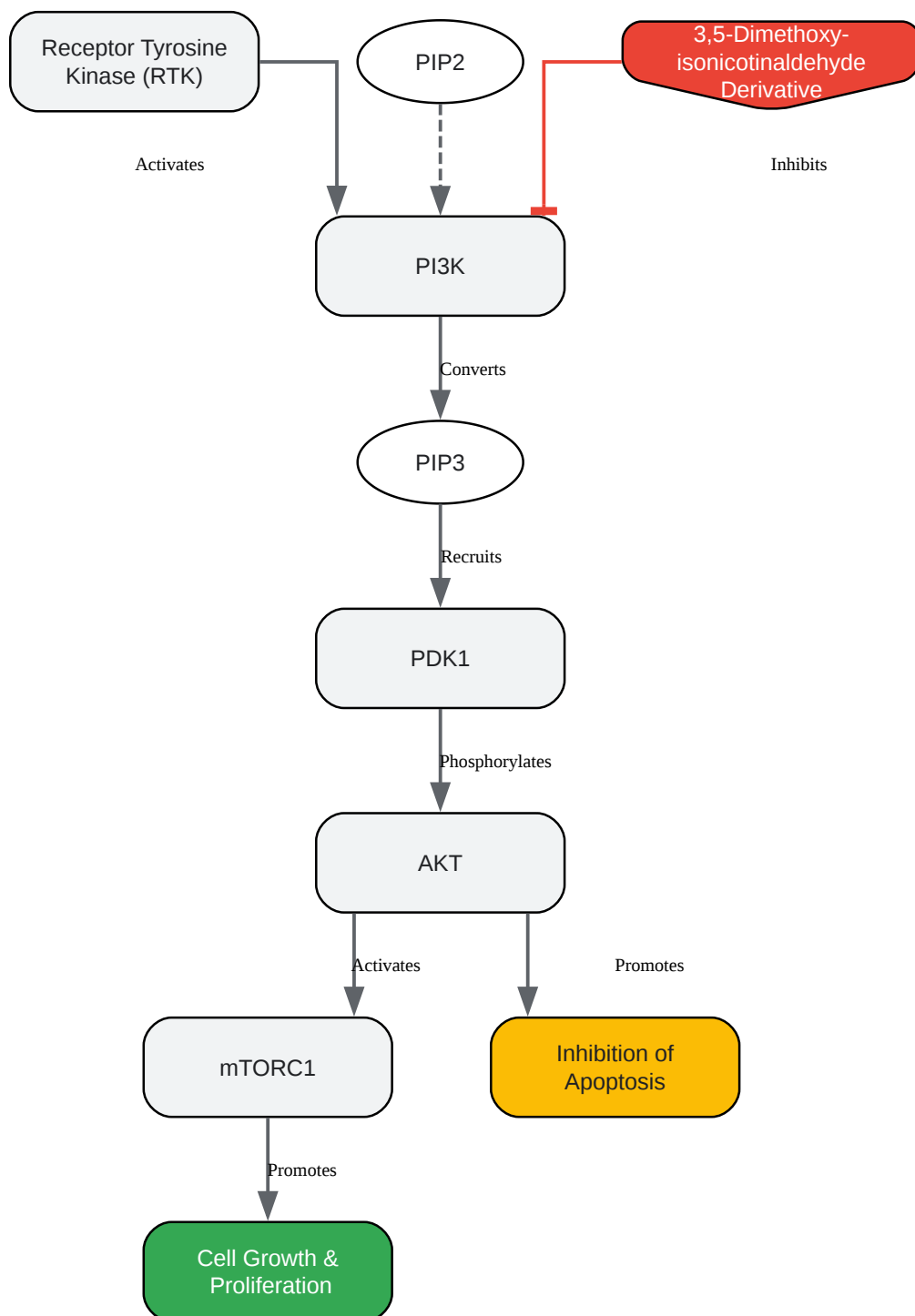
Inferred Biological Relevance: Dimethoxypyridine moieties are found in compounds with a range of biological activities. It is plausible that derivatives of **3,5-**

Dimethoxyisonicotinaldehyde could be explored for:

- Anticancer Activity: Many pyridine derivatives are known to target signaling pathways implicated in cancer, such as kinase pathways.
- Antimicrobial Agents: The pyridine scaffold is present in numerous antibacterial and antifungal compounds.
- Central Nervous System (CNS) Activity: Functionalized pyridines have been investigated for their effects on various CNS targets.

Signaling Pathway Involvement (Hypothetical)

Given the prevalence of pyridine-containing molecules as kinase inhibitors, a hypothetical signaling pathway where a derivative of **3,5-Dimethoxyisonicotinaldehyde** could act is the PI3K/AKT/mTOR pathway. This pathway is frequently dysregulated in cancer and other diseases.

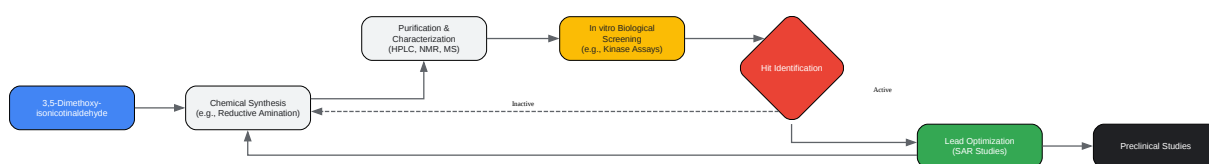


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Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a derivative of **3,5-Dimethoxyisonicotinaldehyde**.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and evaluation of novel drug candidates derived from **3,5-Dimethoxyisonicotinaldehyde**.



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Caption: General workflow for the synthesis and evaluation of drug candidates from **3,5-Dimethoxyisonicotinaldehyde**.

- To cite this document: BenchChem. [3,5-Dimethoxyisonicotinaldehyde: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1302960#3-5-dimethoxyisonicotinaldehyde-cas-number\]](https://www.benchchem.com/product/b1302960#3-5-dimethoxyisonicotinaldehyde-cas-number)

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